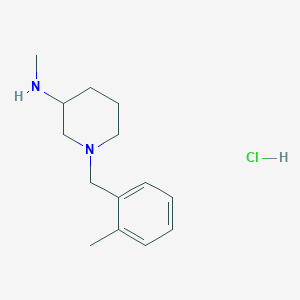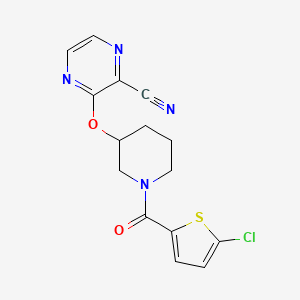
3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C15H13ClN4O2S . It is a complex organic molecule that contains several functional groups, including a chlorothiophene, a piperidine, a pyrazine, and a nitrile .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. The 5-Chlorothiophene-2-carbonyl group is a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) with a chlorine atom and a carbonyl group attached. The piperidin-3-yl group is a six-membered ring with five carbon atoms and one nitrogen atom. The oxy)pyrazine-2-carbonitrile group is a pyrazine (a six-membered ring with four carbon atoms and two nitrogen atoms) with an oxygen atom and a nitrile group attached .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Highly Functionalized Compounds : A study detailed the synthesis of 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles through ring contraction of suitably functionalized 2H-pyran-2-ones. This process generates compounds with potential as intermediates for further chemical synthesis (Sil, Sharon, Maulik, & Ram, 2004).
Heterocyclic Compound Synthesis : Another research focus has been on synthesizing new pyridine and fused pyridine derivatives from pyridine carbonitriles, showcasing the versatility of these compounds in forming bases for further chemical and biological investigations (Al-Issa, 2012).
Potential Biological Activities
Antimicrobial and Anticancer Activities : Some derivatives have been synthesized with the intent to evaluate their antimicrobial and anticancer properties. For instance, pyridine derivatives synthesized from related compounds were tested for their antibacterial, antitumor activities, and some showed promising results (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Enaminonitrile Pyrazole Biological Activity : New classes of enaminonitrile pyrazole have been synthesized, characterized, and tested for their antibacterial activities. The work illustrates the potential of such compounds in contributing to new therapeutic agents (Mohamed, Dawoud, Nabil, Fathall, Hosni, & Anwer, 2021).
properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-13-4-3-12(23-13)15(21)20-7-1-2-10(9-20)22-14-11(8-17)18-5-6-19-14/h3-6,10H,1-2,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNBKZFURPGLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)
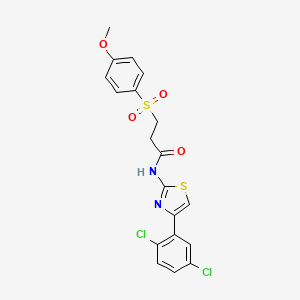
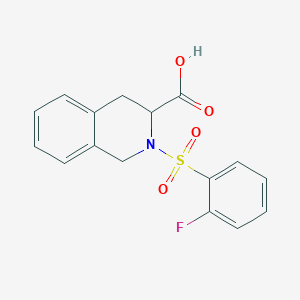

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2383944.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2383946.png)
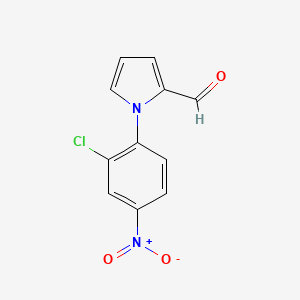
![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2383958.png)

